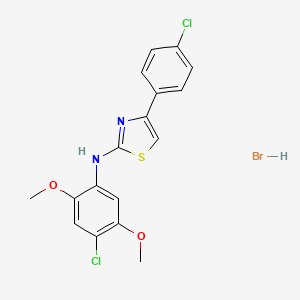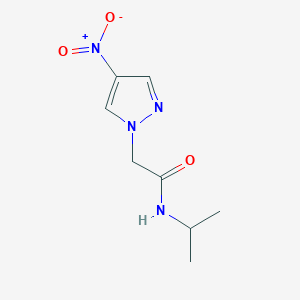![molecular formula C15H21N5O B6025802 6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6025802.png)
6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPTB, and it has been synthesized using different methods.
作用機序
The mechanism of action of 6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various physiological processes, including the release of neurotransmitters such as dopamine, serotonin, and glutamate. The compound has also been shown to have an effect on the activity of ion channels, including the voltage-gated calcium channels, which play a critical role in neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have an effect on the activity of ion channels, including the voltage-gated calcium channels. In vivo studies have shown that the compound can have an effect on various physiological processes, including pain perception, locomotor activity, and learning and memory.
実験室実験の利点と制限
The advantages of using 6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is that it has not been extensively studied in vivo, which limits our understanding of its potential applications in various fields.
将来の方向性
There are several future directions for research on 6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one. One area of research is in the field of neuroscience, where the compound's potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression, are being studied. Another area of research is in the field of pharmacology, where the compound's potential as a drug candidate is being explored. Finally, there is a need for further studies to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
合成法
The synthesis of 6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-ethyl-4-(piperidin-3-yl)methyl-1H-pyrazole with 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival.
特性
IUPAC Name |
4-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-20-9-12(7-18-20)8-19-5-3-4-13(10-19)14-6-15(21)17-11-16-14/h6-7,9,11,13H,2-5,8,10H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJHVJPATYTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)

![5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B6025743.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6025747.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B6025762.png)


![2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6025784.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-3-piperidinol](/img/structure/B6025788.png)
![N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6025791.png)
![methyl 4-({3-[3-(4-morpholinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B6025804.png)
![4-({[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B6025815.png)